molecular formula C20H29N3O2 B4051588 1-(cyclohexylcarbonyl)-N-ethyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide

1-(cyclohexylcarbonyl)-N-ethyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B4051588
M. Wt: 343.5 g/mol
InChI Key: UNZRVUPYTJXYKK-UHFFFAOYSA-N
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Description

1-(cyclohexylcarbonyl)-N-ethyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.22597718 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Syntheses and Transformations

Enamine Chemistry : Research has explored the transformation of cyclohexanone derivatives into enaminones and subsequent reduction to various aldehydes and alcohols, showcasing foundational chemistry that may be relevant to manipulating structures similar to the compound of interest (Carlsson & Lawesson, 1982).

Novel Carboxamide Synthesis : The synthesis of new 1H-1-pyrrolylcarboxamides demonstrates innovative approaches to creating pharmacologically interesting compounds. This research highlights methods that could be applied to synthesizing derivatives of the target compound for potential biological activities (Bijev, Prodanova, & Nankov, 2003).

Potential Pharmacological Applications

Anticonvulsant Properties : The crystal structures of anticonvulsant enaminones reveal insights into molecular conformations that contribute to their biological activity. Understanding these structures can inform the design of new compounds with enhanced pharmacological profiles (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial Agents : The creation of chiral macrocyclic and linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride shows a pathway to developing compounds with antimicrobial properties. Such synthetic strategies could be applicable to the compound for generating analogs with specific biological activities (Al-Salahi, Al-Omar, & Amr, 2010).

Anticancer Activity : Research on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity underscores the potential of structurally diverse compounds to target cancer cells. This suggests that derivatives of the target compound could be explored for anticancer properties (Kumar, Kumar, Roy, & Sondhi, 2013).

Properties

IUPAC Name

1-(cyclohexanecarbonyl)-N-ethyl-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-2-22(15-16-10-12-21-13-11-16)20(25)18-9-6-14-23(18)19(24)17-7-4-3-5-8-17/h10-13,17-18H,2-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZRVUPYTJXYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2CCCN2C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.